
N-(2-methoxyethyl)piperidine-4-carboxamide
Overview
Description
N-(2-methoxyethyl)piperidine-4-carboxamide: is a chemical compound with the molecular formula C9H18N2O2 and a molecular weight of 186.25 g/mol . It is known for its unique structure, which includes a piperidine ring substituted with a methoxyethyl group and a carboxamide functional group. This compound is used in various scientific research fields due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxyethyl)piperidine-4-carboxamide typically involves the reaction of piperidine derivatives with methoxyethylamine and carboxylic acid derivatives. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: N-(2-methoxyethyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Varied products based on the nucleophile used.
Scientific Research Applications
N-(2-methoxyethyl)piperidine-4-carboxamide is utilized in several scientific research areas, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural properties.
Medicine: Research into potential therapeutic applications, such as drug development for neurological disorders, is ongoing.
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s methoxyethyl group and carboxamide functionality allow it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- N-(2-methoxyethyl)-4-piperidinecarboxamide hydrochloride
- N-(2-methoxyethyl)-4-piperidinecarboxamide
Comparison: N-(2-methoxyethyl)piperidine-4-carboxamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and stability, making it suitable for particular research and industrial applications .
Biological Activity
N-(2-methoxyethyl)piperidine-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, structure-activity relationships (SAR), and therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound features a piperidine ring substituted with a methoxyethyl group and a carboxamide functional group. Its molecular formula is CHNO with a molecular weight of approximately 209.27 g/mol. The presence of the methoxyethyl group suggests potential lipophilicity, which may enhance membrane permeability.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. Studies indicate that it may modulate signaling pathways by binding to specific receptors, thus influencing cellular responses. However, detailed studies are needed to elucidate the exact mechanisms involved in its action .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound can provide insights into optimizing its biological activity. Research has shown that modifications to the piperidine ring and substituents can significantly affect potency and selectivity against specific biological targets.
Table 1: Structure-Activity Relationship Insights
Compound Variation | Structural Modification | Observed Activity |
---|---|---|
Base Compound | This compound | Initial activity observed |
Variation A | Addition of halogen substituents | Increased potency against specific kinases |
Variation B | Alteration of the methoxyethyl chain length | Modulated lipophilicity and receptor binding affinity |
In Vitro Studies
In vitro evaluations have demonstrated that this compound exhibits inhibitory effects on various cancer cell lines. For instance, preliminary assays showed an IC50 value of approximately 11.3 μM against HepG2 liver cancer cells, indicating significant anti-proliferative activity .
Case Study: Anti-Cancer Activity
A notable study focused on the compound's effects on human liver cancer cell lines. The results indicated that treatment with this compound led to apoptosis in HepG2 cells, suggesting its potential as an anti-cancer agent .
Potential Therapeutic Applications
The unique structural features and biological activities suggest that this compound could be explored for various therapeutic applications:
- Cancer Treatment : Due to its anti-proliferative properties, it may serve as a lead compound for developing new cancer therapies.
- Neurological Disorders : Given its potential interaction with neurotransmitter receptors, further investigation could reveal applications in treating neurological conditions.
Q & A
Basic Research Questions
Q. How can researchers design a synthetic route for N-(2-methoxyethyl)piperidine-4-carboxamide?
A viable approach involves amide coupling between piperidine-4-carboxylic acid derivatives and 2-methoxyethylamine. For example:
Activate the carboxylic acid (e.g., using HATU or EDCl as coupling agents).
React with 2-methoxyethylamine under inert conditions (N₂ atmosphere).
Purify via column chromatography (e.g., silica gel, eluent: CH₂Cl₂/MeOH gradient).
Characterization should include ¹H/¹³C NMR (to confirm amide bond formation) and HPLC (purity ≥98%) .
Safety Note : Handle coupling agents in a fume hood due to potential respiratory hazards (e.g., HATU releases toxic fumes) .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- X-ray crystallography : Resolve the 3D conformation of the piperidine ring and methoxyethyl sidechain. Reference lattice parameters (e.g., a = 13.286 Å, b = 9.1468 Å for similar piperidine carboxamides) .
- Mass spectrometry (HRMS) : Confirm molecular weight (theoretical m/z ~228.3 for C₉H₁₈N₂O₂). Use ESI+ mode with <2 ppm error tolerance .
- FT-IR spectroscopy : Validate amide C=O stretch (~1650 cm⁻¹) and methoxy C-O stretch (~1100 cm⁻¹) .
Q. What safety protocols are essential when handling this compound?
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact, as piperidine derivatives may cause irritation .
- Storage : Keep in airtight containers at 2–8°C under inert gas (Ar/N₂) to prevent hydrolysis of the amide bond .
- Waste disposal : Neutralize with 10% acetic acid before incineration to avoid environmental persistence .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound?
- Molecular docking : Use AutoDock Vina to simulate binding to targets like σ receptors (common for piperidine carboxamides). Parameterize force fields with AMBER .
- ADMET prediction : Employ SwissADME to assess logP (~1.5), solubility (≈2.1 mg/mL), and blood-brain barrier penetration (CNS MPO score >4.0) .
Validation : Compare results with in vitro assays (e.g., radioligand binding for receptor affinity) .
Q. How to resolve contradictions in solubility data across different solvent systems?
- Methodological refinement :
- Statistical analysis : Apply ANOVA to compare solubility means (p<0.05) across triplicate measurements .
Q. What strategies optimize the compound’s metabolic stability for in vivo studies?
- Structural modification : Introduce electron-withdrawing groups (e.g., -CF₃) on the piperidine ring to reduce CYP450-mediated oxidation .
- Isotope labeling : Synthesize deuterated analogs (e.g., CD₃O-ethyl group) to slow hepatic clearance .
- In vitro assays : Use liver microsomes (human/rat) to measure t₁/₂. Aim for t₁/₂ >60 minutes .
Q. How to design a SAR study for analogs of this compound?
Scaffold diversification : Modify the piperidine ring (e.g., 3,5-dimethyl substitution) and methoxyethyl chain length .
Bioactivity profiling :
- In vitro : Test against GPCR panels (e.g., dopamine D₂, serotonin 5-HT₆ receptors) .
- In silico : Generate 3D-QSAR models using CoMFA/CoMSIA (q² >0.6, r² >0.9) .
Data integration : Use cheminformatics tools (e.g., KNIME) to correlate structural features with IC₅₀ values .
Properties
IUPAC Name |
N-(2-methoxyethyl)piperidine-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-13-7-6-11-9(12)8-2-4-10-5-3-8/h8,10H,2-7H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVOAVYXOJQFPGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1CCNCC1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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